1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one
Description
The compound 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one features a piperazine core substituted with an indole-2-carbonyl group and a 4-phenylbutan-1-one moiety. The phenylbutanone chain may enhance lipophilicity, influencing blood-brain barrier penetration and pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(12-6-9-18-7-2-1-3-8-18)25-13-15-26(16-14-25)23(28)21-17-19-10-4-5-11-20(19)24-21/h1-5,7-8,10-11,17,24H,6,9,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUGORRDMQIKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid . The resulting indole derivative is then coupled with a piperazine ring through a carbonylation reaction, followed by the addition of a phenylbutanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutanol.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
The compound features:
- An indole ring, known for its diverse biological activity.
- A piperazine ring, which often enhances the pharmacological properties of compounds.
- A phenylbutanone backbone that may contribute to its stability and reactivity.
Medicinal Chemistry
- Anticancer Activity
-
Pain Management
- The compound has been investigated for its ability to modulate pain pathways through the inhibition of monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. Increased levels of 2-arachidonoylglycerol (2-AG) can lead to significant antinociceptive effects, suggesting potential applications in pain management therapies .
- Neuropharmacology
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis:
- It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions.
Biological Research
The compound's interaction with biological targets makes it a candidate for further exploration in:
- Drug Development : Investigating its mechanisms of action could lead to new therapeutic agents targeting specific diseases.
- Biochemical Pathway Studies : Understanding how this compound affects signaling pathways can provide insights into disease mechanisms and treatment strategies .
Study on MAGL Inhibitors
A study characterized a novel MAGL inhibitor that demonstrated dose-dependent enhancement of 2-AG levels, leading to significant antinociceptive effects in rodent models. This highlights the potential therapeutic applications for compounds targeting the endocannabinoid system .
Indole Derivatives in Cancer Therapy
Research focusing on indole derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. These findings suggest that this compound may share similar properties, warranting further investigation into its anticancer effects .
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. The piperazine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Aryl Moieties
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones
- Structure: Biphenyl linked via ethanone to substituted phenyl-piperazines.
- Activity: Demonstrated antipsychotic activity with dual anti-dopaminergic and anti-serotonergic effects. Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) showed reduced catalepsy, a desirable trait for atypical antipsychotics .
- Key Findings :
4-[4-(2-Chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one (CAS 39512-57-7)
- Structure: Chlorophenyl-piperazine linked to pyridyl-butanone.
- The chloro substituent may enhance receptor affinity .
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)
- Structure: Benzyl-piperazine linked to indole-methanone.
- Activity: Closest structural analog to the target compound. The shorter methanone chain may reduce lipophilicity compared to the target’s butanone chain .
Compounds with Heterocyclic Variations
Pyridine Derivatives (UDO and UDD)
- Structure : Piperazine linked to pyridine and trifluoromethylphenyl groups.
- Activity: Non-azolic CYP51 inhibitors with anti-Trypanosoma cruzi activity comparable to posaconazole .
- Key Difference : Pyridine replaces indole, shifting activity from CNS targets to parasitic enzymes.
Hybrid Triazole-Nitroimidazole-Piperazine Compounds
Pharmacokinetic and QSAR Insights
- Electron Affinity: QSAR models from biphenyl-piperazine ethanones suggest EA correlates with antidopaminergic activity . The indole group’s electron-rich nature may modulate this interaction.
- Receptor Docking : Indole’s planar structure may facilitate π-π stacking with aromatic residues in serotonin receptors, distinguishing it from biphenyl or chlorophenyl analogs .
Comparative Data Table
Biological Activity
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of an indole moiety and a piperazine ring, which contribute to its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H29N5O4
- Molar Mass : 439.51 g/mol
- CAS Number : 1144442-28-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological processes:
- Endocannabinoid System Modulation : The compound acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound increases levels of 2-AG, which enhances signaling through cannabinoid receptors CB1 and CB2. This modulation has implications for mood regulation, pain relief, and inflammation management .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antinociceptive Effects : Studies indicate that the compound exhibits significant antinociceptive (pain-relieving) properties in animal models. For instance, it has shown efficacy in models of inflammatory pain and neuropathic pain, suggesting potential therapeutic applications in pain management .
- Anti-inflammatory Properties : The enhancement of endocannabinoid signaling through MAGL inhibition is associated with anti-inflammatory effects. This suggests that the compound may be beneficial in treating conditions characterized by excessive inflammation .
- Neuroprotective Effects : The modulation of neurotransmitter levels, particularly norepinephrine and 2-AG, points to possible neuroprotective effects. This could be relevant in the context of neurodegenerative diseases or mood disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation and carbonylation. Key challenges include regioselective coupling of the indole moiety to the piperazine ring and minimizing by-products during acylation. Optimization strategies include:
- Using anhydrous conditions to prevent hydrolysis of reactive intermediates .
- Employing coupling agents like EDCI/HOBt for efficient amide formation .
- Purification via column chromatography or recrystallization to isolate high-purity product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the indole-piperazine linkage and phenyl substitution .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC-PDA : Ensures purity (>95%) and detects trace impurities .
Advanced Research Questions
Q. How can researchers experimentally elucidate the compound's interaction with serotonin receptors, given its indole and piperazine moieties?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-LSD) to quantify affinity for 5-HT receptors .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing human 5-HT receptors .
- Molecular Docking : Perform in silico simulations to identify key binding residues (e.g., indole interactions with transmembrane domain residues) .
Q. What strategies are recommended for resolving discrepancies in reported biological activity data among structural analogs of this compound?
- Methodological Answer :
-
Comparative SAR Analysis : Systematically compare analogs (e.g., substituent variations on indole or phenyl groups) to identify critical functional groups (Table 1) .
-
Meta-Analysis of Assay Conditions : Evaluate differences in cell lines, assay protocols, or solvent systems (e.g., DMSO concentration effects) .
Table 1: Structural Analogs and Activity Trends
Analog Structure Key Substituent Variation Observed Activity Trend 1-Benzyl-indole derivative Benzyl vs. H at indole N1 ↑ Anticancer potency 4-Fluorophenyl vs. 4-Chloro Halogen substitution ↓ Serotonin receptor affinity
Q. What in silico methods are suitable for predicting the compound's pharmacokinetic properties, and how should these be validated experimentally?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
- Validation Experiments :
- Microsomal Stability Assay : Incubate with liver microsomes to assess metabolic half-life .
- Caco-2 Permeability : Measure apical-to-basolateral transport to predict oral bioavailability .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?
- Methodological Answer :
- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the phenylbutanone chain) to assess contribution to target engagement .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features shared by active analogs using Schrödinger Phase .
- Free-Wilson Analysis : Quantify additive effects of substituents on potency using regression models .
Data Contradiction Analysis
Q. How should conflicting data on cytotoxicity profiles between in vitro and in vivo models be addressed?
- Methodological Answer :
- Species-Specific Metabolism : Test metabolites in human vs. rodent hepatocytes to identify detoxification pathways .
- Tumor Microenvironment Mimicry : Use 3D spheroid models to replicate in vivo hypoxic conditions that may reduce efficacy .
Experimental Design
Q. What controls are essential in assessing the compound's off-target effects in kinase inhibition assays?
- Methodological Answer :
- Positive Controls : Staurosporine (broad-spectrum kinase inhibitor) .
- Negative Controls : DMSO vehicle and inactive structural analogs .
- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC50 against 100+ kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
